molecular formula C22H24ClN3O2S B2618216 2-phenoxy-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}propanamide hydrochloride CAS No. 1216415-55-2

2-phenoxy-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}propanamide hydrochloride

Cat. No.: B2618216
CAS No.: 1216415-55-2
M. Wt: 429.96
InChI Key: QFBRIODKMRFSIL-UHFFFAOYSA-N
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Description

This compound is a hydrochloride salt featuring a propanamide backbone linked to a phenoxy group and a 1,3-thiazole ring substituted with a tetrahydroisoquinoline-methyl moiety. The hydrochloride salt form enhances aqueous solubility, a key factor in bioavailability .

Properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-2-phenoxypropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S.ClH/c1-16(27-20-9-3-2-4-10-20)21(26)24-22-23-19(15-28-22)14-25-12-11-17-7-5-6-8-18(17)13-25;/h2-10,15-16H,11-14H2,1H3,(H,23,24,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBRIODKMRFSIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC(=CS1)CN2CCC3=CC=CC=C3C2)OC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}propanamide hydrochloride typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}propanamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

2-phenoxy-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}propanamide hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenoxy-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}propanamide hydrochloride involves its interaction with specific molecular targets and pathways. It is known to:

    Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.

    Modulate Receptors: Interact with receptors on cell surfaces, altering signal transduction pathways.

    Affect Gene Expression: Influence the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Thiazole Substitution Patterns
  • Target Compound: The thiazole ring is substituted at the 2-position with a propanamide group and at the 4-position with a tetrahydroisoquinoline-methyl group.
  • Analogs (9a–e): Thiazole rings are substituted at the 5-position with acetamide groups and at the 2-position with aryl groups (e.g., bromophenyl in 9c). The 4-position incorporates triazole-benzodiazolylphenoxymethyl chains .
  • Compound: Features a thiazol-2-amine group substituted with a dihydrobenzodioxin moiety, lacking the propanamide or tetrahydroisoquinoline components .

Key Insight: Substitution at the thiazole 2-position (target compound) vs.

Bicyclic Systems
  • Target Compound: Contains a tetrahydroisoquinoline group, a bicyclic system with a partially saturated aromatic ring.
  • Analogs : Utilize benzodiazolyl groups, which are planar aromatic systems.
  • Compound: Includes a dihydrobenzodioxin ring, a non-aromatic oxygen-containing bicyclic structure .

Key Insight: Tetrahydroisoquinoline’s puckered conformation (as defined by Cremer-Pople coordinates) may enhance binding to targets requiring conformational flexibility, whereas planar benzodiazolyl groups favor π-π stacking .

Physicochemical Properties

Compound Melting Point (°C) Solubility Features Key Functional Groups
Target Compound (HCl salt) Likely >200 High aqueous solubility (salt) Phenoxy, tetrahydroisoquinoline
(9c) Not reported Moderate (neutral acetamide) Bromophenyl, triazole
(Compound 20) 176 Low (neutral thiadiazole) Phenol, imino-thiadiazole
(4a) 230–232 Low (quinoxaline core) Chlorophenyl, pyrimidine

Key Insight : The hydrochloride salt form of the target compound likely improves solubility over neutral analogs, critical for in vivo efficacy .

Biological Activity

The compound 2-phenoxy-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}propanamide hydrochloride is a derivative of tetrahydroisoquinoline and thiazole, which has garnered interest for its potential biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by a complex structure that includes:

  • A phenoxy group
  • A thiazole ring
  • A tetrahydroisoquinoline moiety

This unique combination contributes to its biological activity.

1. Orexin Receptor Antagonism

Research indicates that derivatives of tetrahydroisoquinoline, including the compound , exhibit activity as orexin receptor antagonists . Orexin receptors are implicated in various physiological processes including sleep regulation and appetite control. The antagonistic action on these receptors suggests potential therapeutic applications in treating conditions such as:

  • Obesity
  • Sleep disorders (e.g., insomnia, narcolepsy)
  • Chronic pain conditions .

2. Antinociceptive Effects

Studies have shown that compounds similar to 2-phenoxy-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}propanamide hydrochloride can exhibit significant antinociceptive effects , potentially useful in managing pain associated with various conditions such as neuropathic pain and post-operative pain .

The biological activity of this compound is primarily mediated through its interaction with specific receptors in the central nervous system (CNS). The following mechanisms have been proposed:

  • Inhibition of orexin signaling : This leads to decreased arousal and appetite.
  • Modulation of neurotransmitter release : Influencing pathways related to pain perception and emotional responses.

Study 1: Orexin Receptor Antagonism

In a controlled study involving CHO cells expressing human orexin receptors, the compound demonstrated a significant decrease in orexin-induced signaling pathways. This suggests that it effectively blocks orexin receptor activity, supporting its potential use in treating sleep disorders .

Study 2: Antinociceptive Activity

A pharmacological evaluation in animal models indicated that the compound significantly reduced pain responses compared to control groups. The results suggest that it may be effective in managing pain without the side effects commonly associated with opioid analgesics .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionPotential Applications
Orexin receptor antagonismInhibition of orexin signalingTreatment of obesity and sleep disorders
Antinociceptive effectsModulation of neurotransmitter releaseManagement of chronic pain

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